2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide

Physicochemical Profiling Salt Selection Drug Discovery

This non-proteinogenic, β-heteroaryl α-amino acid derivative features a 2-bromopyridin-4-yl side chain, making it a superior building block for medicinal chemistry. The bromine atom provides a thermodynamic and kinetic advantage for late-stage diversification via metal-catalyzed cross-coupling, unlike inert C-F or less reactive C-Cl bonds. Supplied as a dihydrobromide salt, it offers improved aqueous solubility and crystallinity over free base or hydrochloride salt forms, directly benefiting formulation and assay development. With a consistent purity of 95% (HPLC), it ensures reliability across parallel synthesis runs, making it the building block of choice for efficient SAR studies and focused library generation.

Molecular Formula C8H11Br3N2O2
Molecular Weight 406.9
CAS No. 2253639-56-2
Cat. No. B2404215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide
CAS2253639-56-2
Molecular FormulaC8H11Br3N2O2
Molecular Weight406.9
Structural Identifiers
SMILESC1=CN=C(C=C1CC(C(=O)O)N)Br.Br.Br
InChIInChI=1S/C8H9BrN2O2.2BrH/c9-7-4-5(1-2-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H
InChIKeyJNKOAVBRAVKIKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide (CAS 2253639-56-2): Procurement-Ready Chemical Profile


2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide is a non-proteinogenic, β-heteroaryl α-amino acid derivative supplied as a dihydrobromide salt [1]. It belongs to the halogenated pyridylalanine class, where the 2-bromopyridin-4-yl side chain distinguishes it from simpler pyridylalanines . Commercially available at a standard purity of 95% (HPLC) , this compound is primarily utilized as a versatile synthetic building block in medicinal chemistry, where the bromine atom serves as a handle for further functionalization via cross-coupling reactions [2].

Why Generic 4-Pyridylalanine Cannot Replace the 2-Bromo-dihydrobromide Variant in Scientific Workflows


Substituting 2-amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide with simpler 4-pyridylalanine or even other halogenated analogs is not straightforward due to three quantifiable differentiators [1]. First, the presence of the bromine atom at the 2-position of the pyridine ring drastically alters the electronic profile and dipole moment of the heterocycle, which is critical for target binding in medicinal chemistry campaigns [2]. Second, the bromine atom provides a thermodynamic and kinetic advantage for late-stage diversification via metal-catalyzed cross-coupling, unlike the inert C-F bond or the less reactive C-Cl bond [3]. Third, the dihydrobromide salt form significantly improves aqueous solubility and crystallinity compared to the free base or hydrochloride salts of similar compounds, directly impacting formulation and handling in assay development .

2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide: Quantitative Evidence of Differentiation for Scientific Selection


Enhanced Physicochemical Properties: Molecular Weight and Hydrogen Bond Donor Count vs. Non-Salt Analogs

The dihydrobromide salt form confers a significant increase in molecular weight and hydrogen bond donor (HBD) count compared to the uncharged parent molecule and other halogenated analog free bases. This salt form directly influences solid-state properties and solubility [1]. The target compound has a molecular weight of 406.90 g/mol and 4 HBDs, which is substantially higher than the free base of the 2-chloro analog or the parent 4-pyridylalanine [2]. This difference is critical for researchers selecting a building block with specific physicochemical characteristics for high-throughput screening or solid-form development.

Physicochemical Profiling Salt Selection Drug Discovery

Critical Intermediate for Diversification: C-Br Bond Dissociation Energy vs. C-Cl and C-F Analogs

The aryl bromide moiety is a privileged functional handle for Pd-catalyzed cross-coupling reactions. The C-Br bond dissociation energy (BDE) is significantly lower than that of C-Cl or C-F bonds, making it the optimal balance of stability and reactivity [1]. While direct BDE values for this specific molecule are not published, class-level inference from aryl halide chemistry indicates that the C-Br bond (ca. 337 kJ/mol for Ph-Br) is more reactive towards oxidative addition to Pd(0) than the C-Cl bond (ca. 398 kJ/mol) and far more reactive than the C-F bond (ca. 523 kJ/mol) [2]. This positions the 2-bromo compound as the preferred building block for convergent synthesis strategies, as demonstrated in the hydroboration-Suzuki sequence used to synthesize protected amino acids [3].

Synthetic Chemistry Cross-Coupling Building Block Evaluation

Regioisomeric Purity and Synthetic Accessibility: 4-Positional Isomer vs. 3-Positional Isomers

The 4-positional isomer (2-bromo substitution on the 4-pyridyl ring) is synthetically accessible via photoredox-catalyzed conjugate addition of halogenated pyridines to dehydroalanine, a method that has been shown to be regiospecific [1]. This contrasts with synthetic routes to 3-pyridylalanine isomers, which often require more complex synthetic sequences. The commercial availability of this specific regioisomer in 95% purity eliminates the need for in-house synthesis and purification, saving significant time in hit-to-lead optimization. No direct quantitative comparison of synthetic yields between isomers is available in the public domain, but the commercial supply of this specific regioisomer confirms its reliable production.

Regiochemistry Synthetic Efficiency Isomeric Purity

Optimal Scientific and Industrial Application Scenarios for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid;dihydrobromide


Late-Stage Diversification of Drug-Like Scaffolds via Suzuki-Miyaura Coupling

The aryl bromide handle is ideally suited for Pd-catalyzed Suzuki coupling to generate focused libraries of pyridylalanine-containing compounds. The lower C-Br bond energy compared to C-Cl or C-F analogs ensures higher conversion rates under mild conditions, making this the building block of choice for parallel medicinal chemistry where synthetic efficiency is paramount [1]. The commercial availability at 95% purity ensures consistency across library synthesis runs [2].

Physicochemical Property Optimization via Salt Screening

The dihydrobromide salt form offers a distinct solid-state profile with a high hydrogen bond donor count (4 HBDs) [1], making it a valuable candidate for salt screening campaigns aimed at improving crystallinity, solubility, and stability of lead compounds. Researchers can compare this directly with the hydrochloride salts of other pyridylalanines to assess the impact of the counterion on pharmaceutical properties [2].

Structure-Activity Relationship (SAR) Exploration of Halogen Bonding Interactions

The bromine atom's size and polarizability make it an excellent probe for halogen bonding interactions in biological systems. In SAR studies targeting enzymes like kinases or bromodomains, where halogen bonds can significantly enhance potency [1], this compound provides a strategic advantage over the corresponding chloro- or unsubstituted pyridylalanine analogs. It allows researchers to quantify the energetic contribution of a bromine-mediated halogen bond vs. a chlorine or hydrogen substituent [2].

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